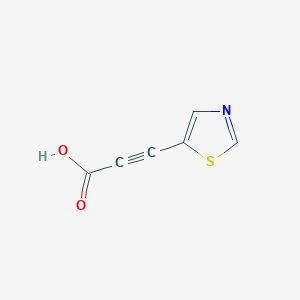
7-methyl-3-(propan-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-3-(propan-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. This specific compound features a methyl group at the 7th position and an isopropyl group at the 3rd position on the indole ring, making it a unique derivative of indole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(propan-2-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole or substituted indoles.
Alkylation: The indole undergoes alkylation at the 3rd position using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Methylation: The 7th position is then methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
7-methyl-3-(propan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 5th positions, using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid for bromination, nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
7-methyl-3-(propan-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-methyl-3-(propan-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Indole: The parent compound of 7-methyl-3-(propan-2-yl)-1H-indole, widely found in nature and used in various applications.
3-methylindole: A derivative with a methyl group at the 3rd position, known for its presence in animal waste and its role in certain biological processes.
7-methylindole: A derivative with a methyl group at the 7th position, used in organic synthesis and research.
Uniqueness
This compound is unique due to the presence of both a methyl group at the 7th position and an isopropyl group at the 3rd position. This specific substitution pattern can lead to distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
7-methyl-3-propan-2-yl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-8(2)11-7-13-12-9(3)5-4-6-10(11)12/h4-8,13H,1-3H3 |
InChIキー |
RQFFUXWNKYDHML-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


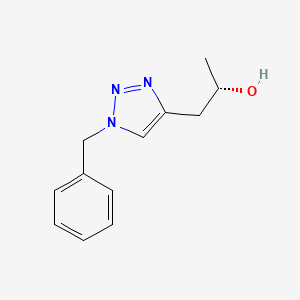
![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)
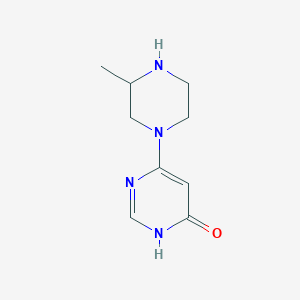

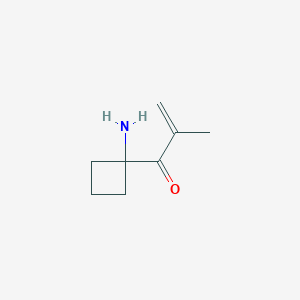
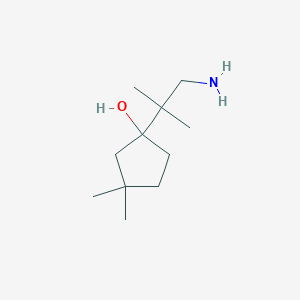
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
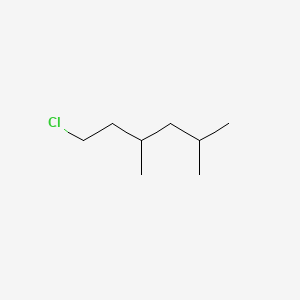
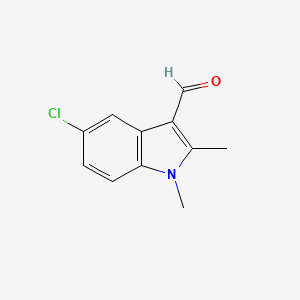

![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
